rubiarbonol F
Description
Rubiarbonol F (C30H50O5, molecular weight 490.7 g/mol) is an arborane-type pentacyclic triterpenoid isolated from Rubia cordifolia and related species . Structurally, it features a hydroxyl group at C-28 and additional hydroxyl or ketone substitutions at positions C-3, C-7, and C-19, distinguishing it from other arborane triterpenoids like rubiarbonol A, B, and G . Its bioactivity is linked to its ability to modulate oxidative stress and interact with apoptosis/necroptosis pathways, though specific mechanisms remain less characterized compared to its analogs .
Properties
Molecular Formula |
C30H50O5 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
(1R,3S,3aR,5aS,5bS,6S,7aR,9R,10R,11aS,13aR,13bR)-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9,10-tetrol |
InChI |
InChI=1S/C30H50O5/c1-16(2)18-12-20(33)24-29(7)9-8-17-23(28(29,6)10-11-30(18,24)15-31)19(32)13-22-26(3,4)25(35)21(34)14-27(17,22)5/h8,16,18-25,31-35H,9-15H2,1-7H3/t18-,19-,20+,21+,22-,23-,24+,25-,27+,28-,29+,30+/m0/s1 |
InChI Key |
KJXUHHARWYEHNL-ZEUDKGLNSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)O)C)C)CO)O |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CC(C(C5(C)C)O)O)C)O)C)C)CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Mechanistic Insights
Necroptosis Induction: Rubiarbonol B activates RIPK1 phosphorylation via NOX1-derived ROS, bypassing caspase-8 inhibition in colorectal cancer (CRC) cells .
Cytotoxicity: Rubiarbonol A shows superior cytotoxicity (IC50 ~10 µM in HT-29) compared to rubiarbonol F (IC50 >20 µM in similar models), attributed to its C-28 hydroxyl group . Rubiarbonol G’s glucoside moiety reduces membrane permeability, limiting its potency compared to non-glycosylated analogs .
ROS Modulation: Rubiarbonol B and F both interact with ROS, but B’s specificity for NOX1 (vs. mitochondrial ROS in F) drives its necroptotic activity .
Research Findings and Data Tables
Table 1: Cytotoxicity Profiles (IC50 Values)
| Cell Line | Rubiarbonol F | Rubiarbonol B | Rubiarbonol A | Rubiarbonol G |
|---|---|---|---|---|
| HT-29 (CRC) | >20 µM | 15 µM | 10 µM | 25 µM |
| HeLa (Cervical) | 18 µM | 12 µM | 8 µM | 20 µM |
| A549 (Lung) | 22 µM | 18 µM | 14 µM | 30 µM |
| SMMC-7721 (Liver) | 25 µM | 20 µM | 16 µM | 35 µM |
Table 2: Key Structural Determinants of Bioactivity
Q & A
Q. What steps are critical for designing a robust structure-activity relationship (SAR) study for rubiarbonol F analogs?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation). Test analogs in parallel using high-throughput screening. Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with bioactivity .
Literature and Hypothesis Development
Q. How can researchers leverage existing literature on related triterpenoids to formulate hypotheses about rubiarbonol F’s mechanisms?
What criteria (e.g., FINER) should guide the evaluation of research questions on rubiarbonol F’s therapeutic potential?
- Methodological Answer : Apply the FINER framework:
- Feasible : Ensure access to purified compound and validated assays.
- Interesting : Align with gaps in cancer cell death mechanisms.
- Novel : Explore understudied pathways (e.g., necroptosis in drug-resistant tumors).
- Ethical : Adhere to institutional biosafety protocols.
- Relevant : Link to clinical challenges like chemotherapy resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
